4-Benzoyl-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
This compound belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a five-membered lactam ring with a hydroxyl group at position 2. Key structural features include:
- 4-Benzoyl group: Enhances aromatic stacking interactions and stabilizes the lactam ring.
- 5-(3,4-Dichlorophenyl): The electron-withdrawing chlorine atoms influence electronic distribution and may improve metabolic stability .
- 3-Hydroxy group: Facilitates hydrogen bonding, critical for biological activity or crystallinity .
Properties
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO4/c23-16-9-8-14(11-17(16)24)19-18(20(26)13-5-2-1-3-6-13)21(27)22(28)25(19)12-15-7-4-10-29-15/h1-11,19,26H,12H2/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHRMNWORFZTRF-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound.
Addition of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or alkanes.
Substitution Products: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: This compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with a receptor, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares the target compound with structurally similar pyrrol-2-one derivatives, highlighting substituent variations and their implications:
Research Findings and Implications
- Thermal Stability : Higher melting points in dichlorophenyl analogs (e.g., 15m at 209–211°C) vs. methoxy-substituted derivatives (16a at 138–140°C) suggest that EWGs enhance crystalline packing .
Biological Activity
The compound 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate the existing research on its biological activity, synthesis pathways, and mechanisms of action.
- Molecular Formula : C23H16Cl2FNO4
- Molecular Weight : 460.3 g/mol
- IUPAC Name : (4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolone Core : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Introducing 3,4-dichlorophenyl and benzoyl groups through nucleophilic substitution or Friedel-Crafts acylation.
- Hydroxylation : Adding a hydroxyl group at the 3-position of the pyrrolone ring.
Anticancer Activity
Research indicates that derivatives of pyrrolone compounds exhibit significant anticancer properties. The presence of the 3,4-dichlorophenyl moiety is particularly noted for enhancing cytotoxic activity against various cancer cell lines.
- Case Study : A study demonstrated that compounds similar to 4-Benzoyl derivatives showed concentration-dependent antiproliferative effects against HeLa and MCF-7 cancer cell lines, with GI50 values in the low micromolar range . These findings suggest that modifications in the chemical structure can lead to enhanced therapeutic efficacy.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Alterations in receptor signaling pathways.
- Cellular Processes : Induction of apoptosis through cell cycle perturbation and pro-apoptotic effects .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-benzoyl-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including pyrrolone core formation, functional group coupling (e.g., benzoylation), and substitution reactions. Key variables include:
- Solvent selection : Polar aprotic solvents like DMSO or dichloromethane enhance reaction efficiency for coupling steps .
- Catalysts : Acid chlorides or sodium hydride are critical for activating carbonyl groups during benzoylation .
- Temperature control : Cyclization steps often require reflux conditions (e.g., 80–100°C) to achieve high purity .
- Workup optimization : Recrystallization from methanol or ice-water quenching improves yield and reduces by-products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., dichlorophenyl and furan groups) and confirm stereochemistry .
- IR spectroscopy : Hydroxy (3200–3500 cm) and carbonyl (1650–1750 cm) stretches validate functional groups .
- X-ray crystallography : Provides precise bond lengths/angles for the pyrrolone core and substituent orientation .
- HRMS : Validates molecular weight (e.g., expected m/z for ) and isotopic patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases or oxidases) using fluorescence-based or colorimetric assays .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC determination) .
- Molecular docking : Predict binding affinity to receptors (e.g., G-protein-coupled receptors) using software like AutoDock .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio) and interactions .
- Replication studies : Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate experimental error .
- Pathway analysis : Compare by-products (e.g., via LC-MS) to trace competing reaction mechanisms .
Q. What computational methods predict reaction pathways and regioselectivity for derivatives?
- Quantum chemical calculations : Density Functional Theory (DFT) models transition states and activation barriers for cyclization steps .
- Reaction path search tools : Software like GRRM predicts intermediates and optimizes solvent/catalyst combinations .
- Machine learning : Train models on pyrrolone reaction databases to forecast yields under novel conditions .
Q. What mechanistic insights explain the compound’s reactivity under acidic/basic conditions?
- pH-dependent tautomerism : The hydroxy-pyrrolone moiety may undergo keto-enol shifts, altering nucleophilicity .
- Electrophilic substitution : The dichlorophenyl group directs reactions (e.g., nitration) to specific positions .
- Hydrolysis studies : Monitor stability in aqueous buffers (pH 1–13) to identify degradation products .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Substituent variation : Replace the furan group with isoxazole or pyridine to modulate lipophilicity and target affinity .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .
Q. What strategies preserve stereochemical integrity during synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control asymmetric centers .
- Stereoselective catalysis : Employ transition-metal catalysts (e.g., Ru or Pd) for enantioselective cyclization .
- Dynamic resolution : Optimize reaction kinetics to favor one enantiomer via kinetic control .
Q. How do environmental factors (e.g., light, oxygen) influence degradation pathways?
- Photostability testing : Expose the compound to UV-Vis light and analyze degradation via HPLC .
- Oxidative stress studies : Use radical initiators (e.g., AIBN) to simulate autoxidation and identify vulnerable sites .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C for most pyrrolones) .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Solvent-free reactions : Mechanochemical grinding activates reactants without solvents .
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction times .
- Catalyst recycling : Immobilize metal catalysts on silica or polymers for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
